2-(4-Fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid
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Overview
Description
2-(4-Fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C11H11FO2 It is a derivative of cyclopropane carboxylic acid, where the cyclopropane ring is substituted with a 4-fluoro-3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
2-(4-Fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluoro-2-methylphenyl)cyclopropane-1-carboxylic acid
- 2-(4-Fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid
Uniqueness
This compound is unique due to its specific substitution pattern on the cyclopropane ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C11H11FO2 |
---|---|
Molecular Weight |
194.20 g/mol |
IUPAC Name |
2-(4-fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H11FO2/c1-6-4-7(2-3-10(6)12)8-5-9(8)11(13)14/h2-4,8-9H,5H2,1H3,(H,13,14) |
InChI Key |
MHLUSWNGBZAHGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CC2C(=O)O)F |
Origin of Product |
United States |
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